4-Bromo-3-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-bromo-3-nitroaniline involves aromatic nucleophilic substitution and other chemical reactions that demonstrate the reactivity of the bromo and nitro groups on the benzene ring. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacted with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes, showcasing a novel aromatic nucleophilic substitution with rearrangement (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Molecular Structure Analysis
The molecular structure of 4-bromo-3-nitroaniline and related compounds has been extensively studied through various spectroscopic techniques. An experimental and theoretical investigation on 4-bromo-2-nitroaniline provided insights into its molecular geometry, which is consistent with similar compounds reported in literature. Vibrational analysis helped identify the main functional groups and their absorption bands, contributing to a better understanding of its molecular structure (Hernández-Paredes et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 4-bromo-3-nitroaniline is highlighted by its participation in various chemical reactions, including the synthesis of Schiff bases through condensation reactions. This demonstrates its versatility as a reagent in creating compounds with potential applications in medicine and agriculture due to their urease inhibitory activity and antioxidant potential (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Physical Properties Analysis
Studies on 4-bromo-3-nitroaniline and similar compounds also focus on their physical properties, such as phase equilibria, crystallization behavior, and thermal properties. For example, the phase diagram of a urea–4-bromo-2-nitroaniline system revealed a large miscibility gap, eutectic, and monotectic formations, providing valuable information on its physical behavior in mixtures (Reddi et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-bromo-3-nitroaniline are characterized by its reactivity in forming various complex molecules. Palladium(0) catalyzed synthesis of derivatives involving 4-bromo-3-nitroaniline showcases its role in creating compounds with nonlinear optical properties, highlighting its potential in material science (Rizwan et al., 2021).
Scientific Research Applications
Phase Equilibria and Thermal Studies
The phase diagram of urea–4-bromo-2-nitroaniline system has been studied, revealing a large miscibility gap and the formation of a eutectic and a monotectic. This research is significant for understanding the thermodynamic properties and microstructural changes in materials involving 4-bromo-2-nitroaniline (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Synthesis and Chemical Transformation
4-Bromo-1,2-phenylenediamine, prepared through methods involving 4-bromo-2-nitroaniline, highlights its role in chemical synthesis and transformations. This research provides insights into the synthesis processes of related compounds (Xue, 1999).
Fluorescent Sensor Development
A novel fluorescent sensor for 4-nitroaniline detection in water, utilizing molecularly imprinted poly(ionic liquid) with 4-nitroaniline as the template molecule, demonstrates the application of 4-nitroaniline in developing sensitive and selective detection systems for environmental monitoring (Xie et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHQPMZWKZGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346456 | |
Record name | 4-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitroaniline | |
CAS RN |
53324-38-2 | |
Record name | 4-Bromo-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53324-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.